2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Description
This compound features a piperidine core substituted at the 4-position with a pyrazin-2-yloxy group, linked to a 4-chlorophenoxyacetyl moiety. Its structure combines a moderately flexible piperidine ring with aromatic heterocycles (pyrazine and chlorophenyl), which influence electronic properties and biological interactions. Piperidine derivatives are widely explored in medicinal chemistry due to their adaptability in targeting enzymes and receptors, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-1-3-14(4-2-13)23-12-17(22)21-9-5-15(6-10-21)24-16-11-19-7-8-20-16/h1-4,7-8,11,15H,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOXABSDESEQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring and Substituent Variations
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formula.
Solubility and Pharmacokinetics
- The target compound lacks ionizable groups (unlike the oxalate salt in ), relying on pyrazine’s polar N-atoms for aqueous solubility.
- Piperazine-based analogs () generally exhibit higher solubility in acidic environments due to protonation of the piperazine nitrogen .
- The carbazole derivative () likely has poor solubility without counterions, limiting bioavailability .
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